Chemical structure and properties of N-(1-ethylpiperidin-4-yl)-2-methylpropanamide
Chemical structure and properties of N-(1-ethylpiperidin-4-yl)-2-methylpropanamide
An In-Depth Technical Guide to N-(1-ethylpiperidin-4-yl)-2-methylpropanamide
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] This guide provides a comprehensive technical overview of a specific, novel piperidine derivative: N-(1-ethylpiperidin-4-yl)-2-methylpropanamide . As this molecule is not extensively documented in public literature, this document serves as a foundational guide for researchers and drug development professionals. It outlines a proposed synthesis, predicted physicochemical properties, robust analytical characterization methods, and discusses its potential pharmacological relevance based on established chemical principles and data from analogous structures.
Chemical Identity and Structural Elucidation
The molecule is composed of a tertiary amine within a piperidine ring, N-alkylated with an ethyl group, and a secondary amide functional group at the C4 position. The acyl portion of the amide is derived from 2-methylpropanoic acid (isobutyric acid).
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IUPAC Name: N-(1-ethylpiperidin-4-yl)-2-methylpropanamide
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Molecular Formula: C₁₁H₂₂N₂O
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Canonical SMILES: CCN1CCC(CC1)NC(=O)C(C)C
Molecular Structure
Caption: 2D Structure of N-(1-ethylpiperidin-4-yl)-2-methylpropanamide.
Predicted Physicochemical and Drug-Likeness Properties
In the absence of empirical data, key physicochemical properties have been calculated to guide experimental design and predict the molecule's behavior. These properties are critical for assessing its potential as a therapeutic agent.[3]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 198.31 g/mol | Low molecular weight is favorable for oral absorption and diffusion. |
| pKa (most basic) | ~9.5 - 10.5 | The tertiary amine in the piperidine ring is the most basic site. The predicted pKa indicates it will be predominantly protonated at physiological pH (7.4), enhancing aqueous solubility but potentially reducing passive membrane permeability. |
| cLogP | ~1.5 - 2.5 | The calculated octanol-water partition coefficient suggests moderate lipophilicity, balancing aqueous solubility with the ability to cross lipid membranes. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Contributes to solubility and target interaction. |
| Hydrogen Bond Acceptors | 2 (Amide O, Piperidine N) | Influences solubility and potential for biological interactions. |
| Rotatable Bonds | 4 | A low number of rotatable bonds generally correlates with higher oral bioavailability.[4] |
Evaluation by Lipinski's Rule of Five
Lipinski's Rule of Five is a heuristic used to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[5][6]
| Lipinski's Rule | Predicted Value | Compliance |
| Molecular Mass < 500 Da | 198.31 | Yes |
| logP ≤ 5 | ~1.5 - 2.5 | Yes |
| H-bond Donors ≤ 5 | 1 | Yes |
| H-bond Acceptors ≤ 10 | 2 | Yes |
Synthesis and Purification
The synthesis of N-(1-ethylpiperidin-4-yl)-2-methylpropanamide can be efficiently achieved through a convergent synthesis strategy. The most direct and widely used method for forming the amide bond is the reaction between a primary or secondary amine and a reactive carboxylic acid derivative, such as an acyl chloride.[][8] This approach is favored for its high yields and generally mild reaction conditions.
The proposed synthesis involves three primary stages:
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Preparation of the amine intermediate: 1-ethylpiperidin-4-amine .
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Preparation of the acylating agent: 2-methylpropanoyl chloride .[9]
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Coupling of the two intermediates to form the final product.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for N-(1-ethylpiperidin-4-yl)-2-methylpropanamide.
Experimental Protocols
This protocol describes the conversion of 2-methylpropanoic acid to its corresponding acyl chloride using thionyl chloride.[10]
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Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Attach a gas trap (e.g., a drying tube with calcium chloride leading to a bubbler with NaOH solution) to the top of the condenser to neutralize HCl and SO₂ byproducts.
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Reagents: Charge the flask with 2-methylpropanoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at room temperature.
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Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Isolation: After cooling to room temperature, purify the crude 2-methylpropanoyl chloride by fractional distillation. The product has a boiling point of approximately 91-93 °C.[11]
This protocol details the final amide coupling step.
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Setup: To a three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add 1-ethylpiperidin-4-amine (1.0 eq) and a suitable aprotic solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq) to scavenge the HCl byproduct.[12]
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Reagent Addition: Cool the mixture to 0 °C in an ice bath. Dissolve 2-methylpropanoyl chloride (1.05 eq) in the same solvent and add it dropwise to the stirred amine solution over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[13][14]
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¹H NMR: The spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the piperidine ring protons (complex multiplets), the methine proton of the isobutyryl group (a septet), the methyl groups of the isobutyryl moiety (a doublet), and the amide N-H proton (a broad signal).[15] The chemical shift of the N-H proton is dependent on concentration and solvent.
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¹³C NMR: The spectrum should display 11 distinct carbon signals corresponding to the molecular structure. The carbonyl carbon of the amide group is expected to appear in the characteristic downfield region of 170-180 ppm.
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Dynamic NMR: At room temperature, some amide signals may appear broadened due to restricted rotation around the C-N bond. Variable temperature NMR studies can be used to investigate this dynamic process.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[16]
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Ionization: Electrospray Ionization (ESI) in positive ion mode is the preferred method, as the basic nitrogen of the piperidine ring is readily protonated.
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Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 199.18.
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Fragmentation Pattern: Tandem MS (MS/MS) analysis of the precursor ion is expected to show characteristic fragmentation of the piperidine ring.[17] Common fragmentation pathways include alpha-cleavage adjacent to the ring nitrogen, leading to the loss of the ethyl group or ring-opening fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final compound.[18]
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Method: A reversed-phase HPLC method using a C18 column is suitable.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol will provide good separation.
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Detection: Since the molecule lacks a strong chromophore, UV detection at low wavelengths (~210 nm) can be used to detect the amide bond. Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS) can be employed for more sensitive detection.[19] For quantitative analysis in complex matrices, pre-column derivatization can be employed to attach a UV-active or fluorescent tag.[20]
Potential Pharmacological and Toxicological Profile
Pharmacological Context
The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[21] Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets, and the basic nitrogen atom is often a key pharmacophoric feature for receptor binding. Many successful drugs, including analgesics, antipsychotics, and antihistamines, incorporate a substituted piperidine moiety.[2]
The N-ethyl substitution and the 2-methylpropanamide group of the title compound will modulate its overall lipophilicity, size, and hydrogen bonding capacity, which in turn will dictate its pharmacological profile.
In Silico Screening and Potential Targets
While no biological data exists for this specific compound, its structural features suggest several avenues for investigation. In silico screening against various receptor and enzyme models could help prioritize experimental testing.[22][23] Given the prevalence of the N-alkyl piperidine motif, potential (though entirely speculative) areas of interest could include:
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Sigma Receptors: Many N-substituted piperidines exhibit affinity for sigma receptors, which are implicated in a variety of neurological conditions.[24]
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Ion Channels: The overall structure bears some resemblance to certain classes of ion channel modulators.
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GPCRs: The molecule could potentially interact with various G-protein coupled receptors, depending on the spatial arrangement of its functional groups.
Toxicological Considerations
As a novel chemical entity, N-(1-ethylpiperidin-4-yl)-2-methylpropanamide should be handled with appropriate safety precautions.
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Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated area or a fume hood.
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Toxicity Profile (Predicted): Based on its structure, the compound is expected to be a mild base. It may cause irritation upon contact with skin, eyes, and the respiratory tract. A full toxicological assessment, including cytotoxicity and mutagenicity assays, would be a mandatory step in any formal drug development program.
Conclusion
This technical guide provides a foundational framework for the synthesis, analysis, and preliminary evaluation of N-(1-ethylpiperidin-4-yl)-2-methylpropanamide. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical properties are favorable for a potential orally bioavailable drug candidate. The detailed analytical protocols provide a clear path for structural confirmation and purity assessment. While its biological activity remains to be determined, its structural similarity to known pharmacologically active agents makes it a molecule of interest for further research and development.
References
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25.
- BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
- Zhang, Z., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega, 5(32), 20553–20559.
- Gupta, M. K., et al. (2013). Recent trends in drug-likeness prediction: A comprehensive review of in silico methods. Indian Journal of Pharmaceutical Sciences, 75(3), 255-261.
- Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 1-Chloroethyl 2-methylpropanoate.
- BenchChem. (2026). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Veber, D. F., et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623.
- ChemHelp ASAP. (2024, January 28). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube.
- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.
- BenchChem. (2026). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202.
-
YouTube. (2024, January 28). Lipinski's rules & drug discovery beyond the rule of five. Retrieved from [Link]
- Katritzky, A. R., et al. (1999). Synthesis of Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines. The Journal of Organic Chemistry, 64(19), 7051–7056.
- SCFBio. (n.d.). Lipinski Rule of Five.
- University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. Retrieved from University of Calgary, Department of Chemistry.
- Vessecchi, R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 734-743.
- BenchChem. (2026). Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol.
- BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines.
- Selingo, J. D., et al. (2021). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Organic Letters, 23(15), 5891–5896.
- Ingenta Connect. (2009, January 1). In Silico Prediction of Drug Properties.
- Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-159.
- Bentham Science Publishers. (2009, January 1). In Silico Prediction of Drug Properties.
- Sherwood, J., et al. (2017). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry, 19(22), 5321-5327.
- University Chemistry. (2021). 1H NMR Spectrum of Amide Compounds. 28(4), 31-35.
- Schepmann, D., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(1), 1-13.
- BenchChem. (2026). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer.
- Wikipedia. (n.d.). Isobutyryl chloride.
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Lee, C. M., et al. (2006). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 621-625.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- ChemSrc. (2025, May 20). 2-methylpropanoyl chloride.
- Molecules. (2023).
- Bloomer, C. S., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
- BenchChem. (n.d.). The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Isobutyryl chloride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 15. 4irsolutions.com [4irsolutions.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ajchem-a.com [ajchem-a.com]
- 22. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Silico Prediction of Drug Properties: Ingenta Connect [ingentaconnect.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
